![molecular formula C18H24N2O3 B2430433 (E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide CAS No. 1645571-21-6](/img/structure/B2430433.png)
(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide, commonly known as CDDO-Me, is a synthetic triterpenoid compound. It belongs to the class of compounds known as oleanane triterpenoids and has been extensively studied for its potential medicinal properties. CDDO-Me has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammatory disorders.
作用机制
CDDO-Me exerts its therapeutic effects through multiple mechanisms of action. It activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. CDDO-Me also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
CDDO-Me has been shown to have various biochemical and physiological effects. It increases the expression of antioxidant enzymes, such as catalase and superoxide dismutase. It also decreases the production of reactive oxygen species (ROS) and inhibits the activation of inflammatory cells, such as macrophages and T cells. CDDO-Me has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
CDDO-Me has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied for its potential therapeutic effects, and its mechanisms of action are well understood. However, CDDO-Me also has some limitations. It is a highly lipophilic compound, which can make it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of CDDO-Me. One area of research is the development of novel analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of CDDO-Me with other therapeutic agents. Additionally, further studies are needed to determine the optimal dosing and administration of CDDO-Me in various disease models.
合成方法
CDDO-Me is synthesized from 2,3-dimethoxybenzaldehyde and 3,4,4-trimethylpent-2-enal. The synthesis involves a series of reactions, including aldol condensation, Michael addition, and cyanation. The final product is obtained by selective reduction of the nitrile group.
科学研究应用
CDDO-Me has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer treatment, CDDO-Me has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative diseases, CDDO-Me has been shown to protect neurons from oxidative stress and inflammation. In inflammatory disorders, CDDO-Me has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(E)-N-[cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(18(2,3)4)10-16(21)20-14(11-19)13-8-7-9-15(22-5)17(13)23-6/h7-10,14H,1-6H3,(H,20,21)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRRRGWMKIZKEX-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)/C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

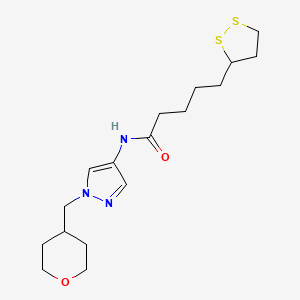
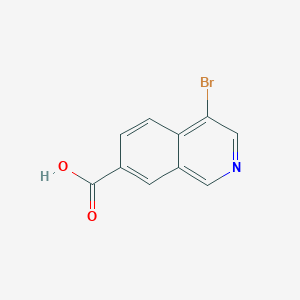
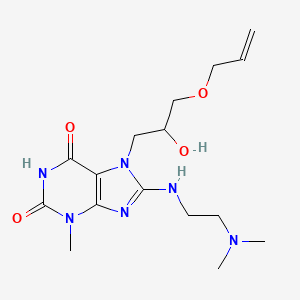

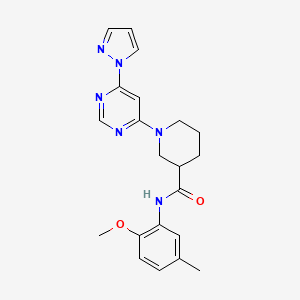
![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)


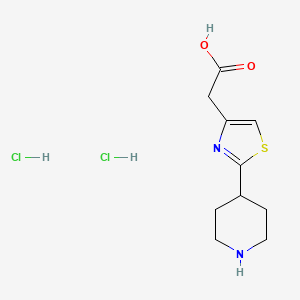
![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)
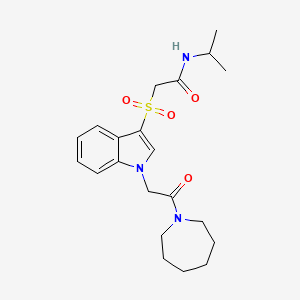
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2430370.png)
